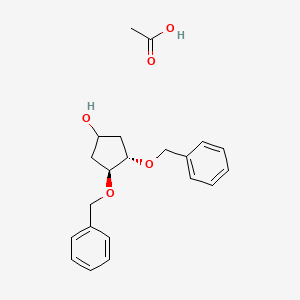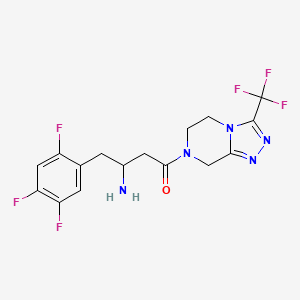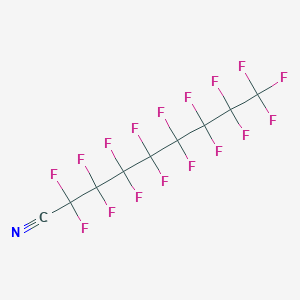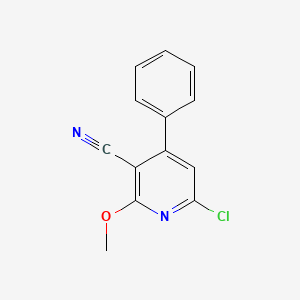
2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione
説明
2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, commonly known as HCID, is a chemical compound that has gained significant attention in the field of scientific research. HCID is a potent inhibitor of the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis.
作用機序
HCID exerts its biological effects by inhibiting the enzyme 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, which is involved in glycolysis. This compound is a key enzyme in the glycolytic pathway, which converts glucose to pyruvate, producing ATP in the process. HCID binds to the active site of this compound, preventing the enzyme from catalyzing the oxidation of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. This inhibition of this compound leads to a decrease in ATP production, which ultimately results in cell death.
Biochemical and Physiological Effects:
HCID has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. HCID-induced apoptosis is accompanied by the activation of caspases, which are proteases that cleave specific substrates, leading to cell death. Moreover, HCID has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. This inhibition of amyloid beta aggregation is thought to be due to the ability of HCID to bind to the beta-sheet structure of the peptide, preventing its aggregation. HCID has also been found to have antiviral activity by inhibiting the replication of viruses.
実験室実験の利点と制限
HCID is a potent inhibitor of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, making it an attractive target for drug development. However, the use of HCID in lab experiments has some limitations. HCID is a toxic compound that requires careful handling. Moreover, HCID is not selective for this compound and can inhibit other enzymes, leading to off-target effects. Therefore, the use of HCID in lab experiments requires careful optimization of the concentration and exposure time to minimize toxicity and off-target effects.
将来の方向性
For HCID research include the development of more selective 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione inhibitors, the optimization of HCID dosing and administration, and the evaluation of HCID in clinical trials. Moreover, the use of HCID in combination with other drugs or therapies may enhance its therapeutic efficacy.
科学的研究の応用
HCID has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. HCID has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. Moreover, HCID has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. HCID has also been found to have antiviral activity against HIV-1, herpes simplex virus, and influenza virus.
特性
IUPAC Name |
2,2,4,5,6,7-hexachloroindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9Cl6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXJYUKJVLCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(C2=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9Cl6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-](/img/structure/B3286226.png)

![1-[4-(Phenylamino)phenylamino]-2-ethylhexane](/img/structure/B3286254.png)
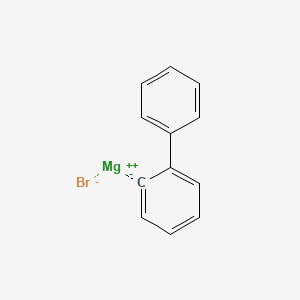

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)
![(1r,6s)-Bicyclo[4.1.0]heptan-2-one](/img/structure/B3286287.png)
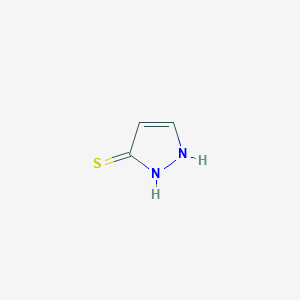
![1-[(3-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3286295.png)
